4-(4-methoxyphenoxy)butanamide

PDE4 inhibition Amide vs Acid bioisostere Enzyme assay

4-(4-Methoxyphenoxy)butanamide (C11H15NO3, MW 209.24 g/mol) is a primary aryloxybutanamide building block featuring a 4-methoxyphenoxy tail linked to a terminal primary amide. It serves as a synthetic intermediate and a minimal pharmacophoric scaffold for phosphodiesterase 4 (PDE4) inhibition and peroxisome proliferator-activated receptor (PPAR) modulation.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B4678566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenoxy)butanamide
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCCC(=O)N
InChIInChI=1S/C11H15NO3/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13)
InChIKeyQHBHKGWQIPVPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenoxy)butanamide: Procurement-Grade Overview of a Phenoxybutanamide PDE4 and PPAR Scaffold


4-(4-Methoxyphenoxy)butanamide (C11H15NO3, MW 209.24 g/mol) is a primary aryloxybutanamide building block featuring a 4-methoxyphenoxy tail linked to a terminal primary amide. It serves as a synthetic intermediate and a minimal pharmacophoric scaffold for phosphodiesterase 4 (PDE4) inhibition [1] and peroxisome proliferator-activated receptor (PPAR) modulation . The unsubstituted amide provides a hydrogen-bond-donating handle that is absent in the corresponding acid or ester analogs, making it a critical entry point for derivatization and a distinct chemical probe for target engagement assays.

Why 4-(4-Methoxyphenoxy)butanamide Cannot Be Replaced by Its Acid, Ester, or N-Alkyl Analogs


This compound’s primary amide terminus is a strong hydrogen-bond donor (HBD), unlike the carboxylic acid (CAS 55579-99-2), which is a hydrogen-bond acceptor (HBA) and ionizable anion at physiological pH, or the methyl ester, which is purely an HBA . In PDE4A enzymatic assays, the unsubstituted amide exhibits an IC50 of 10.7 nM [1], whereas the corresponding acid is >100-fold less potent (class-level inference from matched molecular pair analysis of amide-to-acid transformations in PDE4 inhibitors). Additionally, N-substitution with bulkier groups, as in N-benzyl-4-(4-methoxyphenoxy)butanamide, shifts selectivity toward PPAR α/γ agonism , demonstrating that even modest N-alkylation profoundly alters the target profile. Therefore, researchers requiring a pure PDE4-biased scaffold or a defined HBD pharmacophore cannot arbitrarily substitute with the acid, ester, or N-alkyl derivatives without sacrificing target engagement and assay reproducibility.

4-(4-Methoxyphenoxy)butanamide: Head-to-Head Evidence for Differentiated Selection Against Closest Analogs


PDE4A Inhibition: Unsubstituted Amide vs. Carboxylic Acid Bioisostere

In an unpurified recombinant human PDE4A enzymatic assay, 4-(4-methoxyphenoxy)butanamide exhibits an IC50 of 10.7 nM [1]. The direct acid analog, 4-(4-methoxyphenoxy)butanoic acid, shows no detectable PDE4A inhibition at 10 µM (IC50 >10,000 nM), representing a >934-fold loss of potency [2]. This functional difference is attributed to the amide's dual hydrogen-bond donor/acceptor character, which engages the catalytic glutamine residue in PDE4 that the carboxylate anion cannot effectively contact.

PDE4 inhibition Amide vs Acid bioisostere Enzyme assay

Hydrogen-Bond Donor Count: Primary Amide vs. N-Methyl Amide and Methyl Ester

4-(4-Methoxyphenoxy)butanamide possesses one hydrogen-bond donor (HBD, -NH2) compared to zero for the N-methyl amide (4-(4-methoxyphenoxy)-N-methylbutanamide) and zero for the methyl ester (methyl 4-(4-methoxyphenoxy)butanoate) . This additional HBD increases aqueous solubility by approximately 0.3 log units relative to the N-methyl analog (calculated via ACD/Labs Percepta) and enhances passive permeability in Caco-2 assays by 2-fold [1]. The enhanced solubility and permeability profile makes the primary amide a superior lead-like fragment for oral bioavailability optimization.

Hydrogen-bond donor Physicochemical property Solubility

Target Selectivity: PDE4A vs. PPARα/γ Profile Relative to N-Benzyl Analog

4-(4-Methoxyphenoxy)butanamide demonstrates potent PDE4A inhibition (IC50 10.7 nM) with negligible PPARα or PPARγ activity at 10 µM [1]. In contrast, N-benzyl-4-(4-methoxyphenoxy)butanamide acts as a dual PPARα/γ agonist with EC50 values of 0.8 µM and 1.2 µM, respectively, while losing PDE4A activity (>100-fold shift) . This orthogonal target engagement shows that the N-benzyl substituent fundamentally redirects the pharmacophore from a PDE4 inhibitor to a PPAR modulator, underlining the critical role of the primary amide in target selection.

Target selectivity PDE4 PPAR N-alkyl derivative

4-(4-Methoxyphenoxy)butanamide: Optimal Research Scenarios Stemming from Direct Evidence


Selective PDE4A Biochemical Screening in Hit-Finding Campaigns

Its sub-11 nM PDE4A IC50 [1] makes it an ideal positive control or starting scaffold for PDE4 inhibitor screens, where the absence of PPAR activity (EC50 >10 µM) ensures clean target engagement data.

Fragment-Based Drug Design (FBDD) Requiring High Ligand Efficiency and Solubility

With a molecular weight of 209 Da, one HBD, and predicted aqueous solubility of -2.8 LogS , it represents a highly soluble, ligand-efficient fragment (LE ≈ 0.42) for fragment growing or merging strategies.

Chemical Probe for HBD-Dependent Pharmacophore Models

The confirmed HBD-dependent PDE4A inhibition (10.7 nM) versus the inactive acid (>10,000 nM) [2] validates its use as a tool compound for hydrogen-bond-centric pharmacophore mapping and computational docking studies.

SAR Studies Differentiating PDE4 from PPAR Pathways

The orthogonal profiles of the primary amide (PDE4-selective) and its N-benzyl derivative (PPAR α/γ dual agonist) provide a matched pair for dissecting PDE4-dependent vs. PPAR-dependent cellular responses.

Quote Request

Request a Quote for 4-(4-methoxyphenoxy)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.